An In-Depth Technical Guide to 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine, a heterocyclic compound of significant interest in medicinal chemistry. We will delve into its chemical structure, physicochemical properties, established and potential biological activities, and provide a detailed, field-proven protocol for its synthesis and characterization. This document is intended to serve as a valuable resource for researchers actively engaged in the discovery and development of novel therapeutics based on the privileged imidazo[1,2-a]pyridine scaffold.
Introduction: The Significance of the Imidazo[1,2-a]pyridine Core
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized for its presence in a variety of biologically active compounds.[1] This fused heterocyclic system, consisting of an imidazole ring fused to a pyridine ring, imparts a unique three-dimensional structure that allows for favorable interactions with a wide range of biological targets. The versatility of this core has led to the development of drugs with diverse therapeutic applications, including anxiolytics, hypnotics, and anti-ulcer agents.[2][3] The strategic placement of various substituents on this scaffold allows for the fine-tuning of its pharmacological profile, making it a highly attractive framework for drug design and discovery.[1]
Molecular Architecture and Physicochemical Profile
The chemical structure of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine is characterized by the fusion of a pyridine and an imidazole ring, with a 4-ethoxyphenyl group attached at the 2-position of the imidazo[1,2-a]pyridine core.
Chemical Structure:
Caption: Chemical structure of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine.
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine is not extensively reported, we can infer its properties based on its structural analogues and the constituent functional groups.
| Property | Predicted Value/Information | Rationale/Reference |
| Molecular Formula | C₁₅H₁₄N₂O | Based on chemical structure |
| Molecular Weight | 238.29 g/mol | Calculated from molecular formula |
| Melting Point | Expected to be a solid at room temperature. The related 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine has a melting point of 134-136 °C.[4] | The presence of aromatic rings and the fused heterocyclic system contribute to a crystalline solid state. |
| Solubility | Predicted to have low solubility in water and higher solubility in organic solvents like ethanol, methanol, and DMSO. | The largely non-polar aromatic structure dominates, while the nitrogen and oxygen atoms provide some capacity for hydrogen bonding. |
| pKa | The imidazo[1,2-a]pyridine core is weakly basic due to the pyridine-like nitrogen atom. | The lone pair of electrons on the pyridine nitrogen is available for protonation. |
Synthesis of 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine
The synthesis of 2-aryl-imidazo[1,2-a]pyridines is most commonly achieved through the Tschitschibabin reaction, which involves the condensation of a 2-aminopyridine with an α-haloketone.[5][6] This versatile and reliable method allows for the introduction of a wide variety of substituents on the imidazo[1,2-a]pyridine core.
Synthetic Scheme
Caption: General synthetic scheme for 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the synthesis of analogous 2-aryl-imidazo[1,2-a]pyridines.[4]
Materials:
-
2-Aminopyridine
-
2-Bromo-1-(4-ethoxyphenyl)ethan-1-one
-
Ethanol (absolute)
-
Sodium bicarbonate
-
Ethyl acetate
-
Hexane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-aminopyridine (1.0 eq) in absolute ethanol.
-
Addition of α-Bromoketone: To the stirred solution, add 2-bromo-1-(4-ethoxyphenyl)ethan-1-one (1.0 eq).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a mixture of ethyl acetate and hexane as the eluent.
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic phase under reduced pressure. The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine.
Spectroscopic and Analytical Characterization
Accurate characterization of the synthesized compound is paramount for ensuring its purity and confirming its identity. The following are the expected spectroscopic data for 2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine, based on the analysis of its structural analogue, 2-(4-methoxyphenyl)imidazo[1,2-a]pyridine.[4]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show characteristic signals for the protons of the imidazo[1,2-a]pyridine core and the 4-ethoxyphenyl substituent.
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A triplet at ~1.4 ppm and a quartet at ~4.1 ppm for the ethyl group protons.
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Aromatic protons of the ethoxyphenyl ring will appear as two doublets in the range of ~6.9-7.9 ppm.
-
The protons of the imidazo[1,2-a]pyridine core will resonate in the aromatic region (~6.7-8.1 ppm), with characteristic coupling patterns.
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will display distinct signals for each unique carbon atom in the molecule.
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Signals for the ethyl group carbons around ~15 ppm and ~63 ppm.
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Aromatic and heterocyclic carbons will appear in the range of ~107-160 ppm.
-
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is expected to show a prominent peak for the protonated molecule [M+H]⁺ at m/z 239.12.
Infrared (IR) Spectroscopy
The IR spectrum will exhibit characteristic absorption bands corresponding to the functional groups present in the molecule:
-
C-H stretching (aromatic): ~3050-3150 cm⁻¹
-
C-H stretching (aliphatic): ~2850-3000 cm⁻¹
-
C=C and C=N stretching: ~1450-1650 cm⁻¹
-
C-O stretching (ether): ~1250 cm⁻¹
Biological Activities and Therapeutic Potential
The imidazo[1,2-a]pyridine scaffold is a "privileged structure" in medicinal chemistry, meaning it is capable of binding to multiple biological targets with high affinity.[2] Derivatives of this core have demonstrated a wide array of biological activities.
Caption: Diverse biological activities of the imidazo[1,2-a]pyridine scaffold.
Anticancer Activity
Numerous studies have highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents.[1][7] Their mechanisms of action are diverse and include the inhibition of key signaling pathways involved in cell proliferation and survival.
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis has created an urgent need for new antitubercular agents. Imidazo[1,2-a]pyridine derivatives have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.[4]
Central Nervous System (CNS) Activity
The imidazo[1,2-a]pyridine scaffold is famously present in zolpidem (Ambien), a widely prescribed hypnotic agent that acts as a positive allosteric modulator of the GABA-A receptor.[3] This highlights the potential of this chemical class to modulate neuronal activity and treat various CNS disorders.
Future Directions and Conclusion
2-(4-Ethoxyphenyl)imidazo[1,2-a]pyridine represents a valuable building block for the development of novel therapeutic agents. Its synthesis is straightforward, and the parent scaffold possesses a broad and compelling range of biological activities. Further investigation into the specific biological targets of this compound and its derivatives is warranted. Structure-activity relationship (SAR) studies, guided by computational modeling and in vitro screening, will be instrumental in optimizing its pharmacological properties and unlocking its full therapeutic potential. This technical guide provides a solid foundation for researchers to embark on or advance their investigations into this promising area of medicinal chemistry.
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Samanta, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. RSC Medicinal Chemistry, 14(5), 846-875. [Link]
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Imidazo[1,2-a]pyridine derivatives synthesis from lignin β-O-4 segments via a one-pot multicomponent reaction. (2023). Green Chemistry, 25(12), 4816-4822. [Link]
- Santaniello, B. S., Price, M. J., & Murray, J. K., Jr. (2017). Synthesis and Characterization of 2-Phenylimidazo[1,2-A]pyridine: A Privileged Structure for Medicinal Chemistry.
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